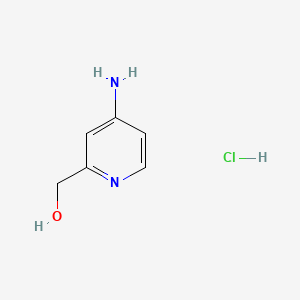
(4-Aminopyridin-2-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Aminopyridin-2-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 1354940-95-6 . It has a molecular weight of 160.6 and its molecular formula is C6H9ClN2O. It is a solid substance stored at room temperature .
Molecular Structure Analysis
The InChI code for “(4-Aminopyridin-2-yl)methanol hydrochloride” is 1S/C6H8N2O.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-3,9H,4H2,(H2,7,8);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(4-Aminopyridin-2-yl)methanol hydrochloride” is a solid substance stored at room temperature . It has a molecular weight of 160.6 and its molecular formula is C6H9ClN2O.Applications De Recherche Scientifique
Polymer Synthesis
A study by Kim et al. (2018) highlighted the role of 4-aminopyridine derivatives in the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE), where a catalyst system involving 4-aminopyridine/Cu(I) chloride showed exceptional efficiency. This system facilitated the fastest reaction rate and lowest by-product production due to the high basicity of 4-aminopyridine and minimal steric hindrance, underscoring its potential in producing high-performance polymers (Kim et al., 2018).
Neurophysiology and Spinal Cord Injury
In the realm of neurophysiology, 4-aminopyridine-3-methanol (4-AP-3-MeOH), a derivative of 4-aminopyridine, was found to significantly restore axonal conduction in injured spinal cord white matter. This compound is more potent than 4-AP and does not alter axonal electrophysiological properties, making it an optimal choice for spinal cord injury treatment (Sun et al., 2010).
Catalytic Elimination of Methanol
Research by Qia (2015) introduced two organic-inorganic hybrids synthesized using hydrothermal methods for the catalytic elimination of gaseous methanol. These compounds, containing 4-aminopyridine ligands, showed improved catalytic activity and stability compared to traditional catalysts, offering a promising approach for methanol elimination processes (Qia, 2015).
Charge Transfer Complexes
Al-Ahmary et al. (2011) conducted a study on the hydrogen bonded charge transfer complex (HBCT) between 2-aminopyridine and chloranilic acid, where the stoichiometry of the complex was identified as 1:1. This research is indicative of the potential applications of aminopyridine derivatives in developing materials with specific electronic properties, relevant for electronic and photonic devices (Al-Ahmary et al., 2011).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes correspond to specific hazards such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .
Propriétés
IUPAC Name |
(4-aminopyridin-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-5-1-2-8-6(3-5)4-9;/h1-3,9H,4H2,(H2,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKQGIUTVRMJEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopyridin-2-yl)methanol hydrochloride | |
CAS RN |
1354940-95-6 |
Source


|
| Record name | (4-aminopyridin-2-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B567689.png)

![3-[3-(N-Ethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B567691.png)
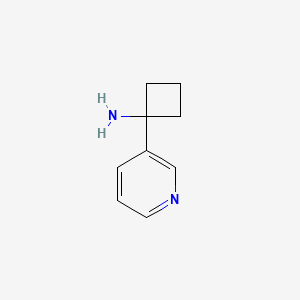
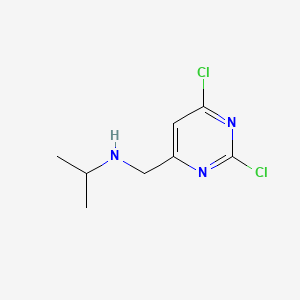
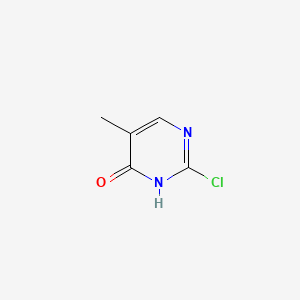
![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)



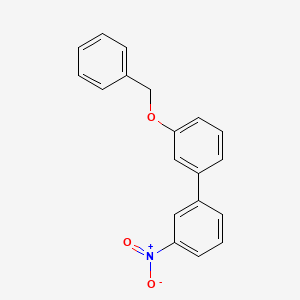
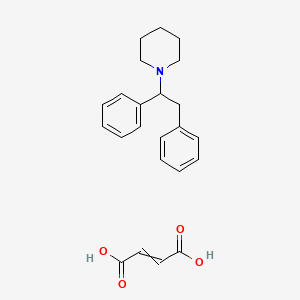
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)
